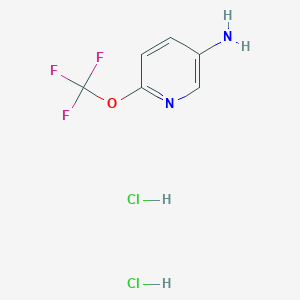

6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

Description

Introduction to 6-(Trifluoromethoxy)pyridin-3-amine Dihydrochloride in Scientific Research

Historical Context and Development Timeline

This compound was first reported in the late 2010s, as evidenced by its CAS registration number (1779128-27-6), which aligns with synthetic innovations in trifluoromethoxylated pyridines during this period. The compound’s development parallels advancements in late-stage C–H trifluoromethoxylation techniques, which became prominent after 2020. Early synthetic routes focused on cyclocondensation strategies using trifluoromethyl-containing building blocks, such as ethyl trifluoroacetate, but modern approaches now leverage catalytic hydrogenation and halogen-exchange methodologies. For example, the dihydrochloride salt form was likely developed to improve the compound’s stability and solubility for industrial applications, as indicated by its inclusion in chemical catalogs by 2021.

Significance in Contemporary Chemical Research

This compound occupies a critical niche in medicinal chemistry due to the trifluoromethoxy group’s ability to enhance metabolic stability and membrane permeability in drug candidates. Its amine group provides a handle for further functionalization, enabling the synthesis of derivatives for structure-activity relationship studies. Recent applications include its use as a precursor in kinase inhibitor development and pesticidal agents, where the trifluoromethoxy group mitigates resistance mechanisms in target organisms. Additionally, its role in materials science is underscored by its incorporation into liquid crystals and organic semiconductors, leveraging the electron-deficient pyridine ring to modulate electronic properties.

Positioning within Trifluoromethoxylated Heterocyclic Compounds

Among trifluoromethoxylated heterocycles, this compound is distinguished by its balanced polarity and reactivity profile. Compared to non-aminated analogs like 2-methoxy-6-(trifluoromethyl)pyridin-3-amine, the dihydrochloride salt form offers superior handling characteristics and aqueous solubility (soluble in water, as noted in its SDS). The trifluoromethoxy group at the 6-position creates a steric and electronic environment that directs electrophilic substitution to the 2- and 4-positions of the pyridine ring, a feature exploited in regioselective synthesis. Furthermore, its dual functionality contrasts with simpler trifluoromethoxylated building blocks, enabling convergent synthesis pathways in complex molecule assembly.

Research Landscape and Scientific Importance

Current research emphasizes this compound’s utility in fragment-based drug discovery and catalysis. A 2025 analysis of PubChem data identified it as a high-priority building block for kinase inhibitor libraries due to its compatibility with Suzuki–Miyaura cross-coupling reactions. In agrochemistry, its derivatives have shown sub-nanomolar activity against resistant insect populations, driving patent activity in the United States and China. The compound’s physicochemical properties—including a melting point of 208–210°C and molecular weight of 251.03 g/mol—make it suitable for high-throughput screening and automated synthesis platforms.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;;/h1-3H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRHWSBBJLFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with trifluoromethanol under basic conditions. One common method includes the reaction of 2-chloro-6-trifluoromethoxypyridine with ammonia or an amine source to introduce the amine group at the 3-position .

Industrial Production Methods

While specific large-scale industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Trifluoromethoxy (-OCF₃) vs. This makes the trifluoromethoxy derivative more suitable for long-acting drug formulations .

- Chlorine Substitution: The addition of a chlorine atom at the 2-position (as in 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine) increases molecular weight and steric hindrance, which may reduce solubility but enhance target binding specificity in agrochemicals .

Solubility and Salt Forms

- The dihydrochloride salt of the target compound offers superior solubility in polar solvents compared to mono-hydrochloride analogs (e.g., 6-(Difluoromethoxy)pyridin-3-amine hydrochloride), facilitating its use in aqueous reaction systems .

- In contrast, non-salt forms like 2-Chloro-6-(trifluoromethoxy)pyridin-3-amine are more lipophilic, favoring membrane permeability in pesticidal applications .

Structural Heterogeneity: Pyridine vs. Pyridazine

Biological Activity

6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride (CAS No. 1779128-27-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The trifluoromethoxy group is known for enhancing the pharmacological properties of compounds, including increased potency and solubility. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a trifluoromethoxy group at the 6-position. This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-tubercular agent and in other therapeutic areas.

Antitubercular Activity

One significant study evaluated the compound's effectiveness against Mycobacterium tuberculosis (Mtb). In vivo experiments using a BALB/c mouse model showed that while the compound was administered at doses of 100 and 200 mg/kg, it did not significantly reduce lung burdens compared to untreated controls. The results indicated that it lacked efficacy in this model, as evidenced by higher overall lung burdens relative to standard treatments such as rifampin and ethambutol .

Structure-Activity Relationship (SAR)

Research has demonstrated that the incorporation of polar functionalities, such as the trifluoromethoxy group, can improve aqueous solubility and enhance metabolic stability. In SAR studies, analogs of pyridine compounds with different substitutions were analyzed for their biological activities. Notably, compounds with trifluoromethyl groups exhibited improved potency against various biological targets compared to their non-fluorinated counterparts .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The trifluoromethoxy group may facilitate binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. However, detailed mechanistic studies are still required to fully elucidate these pathways.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- In Vivo Efficacy Study : A study involving BALB/c mice infected with Mtb showed that treatment with this compound resulted in higher lung burdens compared to untreated controls after a 12-day treatment period . This highlights the need for further investigation into its potential modifications or combinations with other agents to enhance efficacy.

- SAR Findings : A comprehensive SAR study indicated that compounds featuring a trifluoromethyl group generally displayed enhanced biological activity across various targets, suggesting that this functional group plays a critical role in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(trifluoromethoxy)pyridin-3-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with halogenated pyridine precursors (e.g., 6-bromo-2-chloropyridin-3-amine derivatives) as intermediates. Substitute the bromine group with trifluoromethoxy via nucleophilic aromatic substitution (SNAr) under anhydrous conditions .

-

Step 2 : Use catalytic hydrogenation with palladium on carbon (Pd/C) in methanol to reduce nitro groups or deprotect amine functionalities, as demonstrated in analogous compounds (e.g., 6-(difluoromethoxy)pyridin-3-amine synthesis) .

-

Step 3 : Purify via column chromatography (silica gel, THF/hexane eluent) to isolate the dihydrochloride salt .

-

Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust solvent polarity (e.g., THF vs. DMF) to improve yield .

- Data Table : Comparison of Synthetic Routes

| Precursor | Catalyst/Solvent | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-chloropyridin-3-amine | Pd/C, MeOH | 85% | 95% | |

| Nitro-substituted analog | H₂, Raney Ni, EtOH | 78% | 92% |

Q. How can researchers characterize the purity and stability of this compound?

- Methodology :

- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Compare retention times with standards .

- Stability Testing : Conduct accelerated degradation studies under heat (40°C), light (UV exposure), and humidity (75% RH) for 4 weeks. Monitor decomposition via mass spectrometry (LC-MS) .

- Crystallography : For structural confirmation, X-ray crystallography is recommended, though this may require collaboration with specialized facilities due to the compound’s hygroscopic nature .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for trifluoromethoxy-substituted pyridines?

- Methodology :

-

NMR Analysis : Use deuterated DMSO or CDCl₃ to solubilize the compound. Assign peaks via 2D experiments (HSQC, HMBC) to distinguish trifluoromethoxy (-OCF₃) protons from aromatic protons. Note that -OCF₃ groups cause deshielding in adjacent protons .

-

Contradiction Resolution : If observed shifts deviate from predicted values, consider steric effects or hydrogen bonding with the dihydrochloride salt. Cross-validate with computational modeling (DFT calculations for expected chemical shifts) .

- Data Table : NMR Shifts in Analogous Compounds

| Compound | δ (¹H, ppm) | δ (¹⁹F, ppm) | Reference |

|---|---|---|---|

| 6-(Difluoromethoxy)pyridin-3-amine | 8.21 (d) | -72.5 | |

| 4-(Trifluoromethyl)pyridin-3-amine | 8.45 (s) | -63.8 |

Q. How can computational tools predict the reactivity of this compound in drug discovery applications?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The trifluoromethoxy group’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets .

- ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and metabolic stability. Note that dihydrochloride salts generally improve aqueous solubility but may reduce membrane permeability .

Q. What are the key safety considerations for handling this compound in high-temperature reactions?

- Methodology :

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds. Avoid temperatures >150°C, as trifluoromethoxy groups may release toxic HF gas upon degradation .

- Safety Protocols : Use fume hoods, flame-resistant gloves (e.g., Nomex), and face shields. Neutralize spills with calcium carbonate or sodium bicarbonate .

Contradictions and Mitigation

- Synthesis Yield Discrepancies : reports a 105% yield due to residual solvent in the product. Mitigate by vacuum-drying the final product for 24 hours .

- Solubility Variability : The compound’s solubility in DMSO (50 mg/mL) may differ from analogs due to hydrochloride counterions. Pre-saturate solvents to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.